Benzalhippuric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10183. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

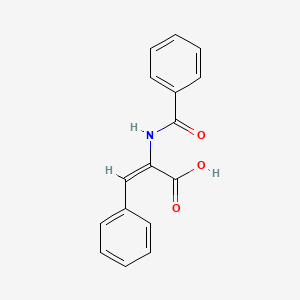

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-2-benzamido-3-phenylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-11H,(H,17,18)(H,19,20)/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWCUKQKFIVCEZ-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201242768 | |

| Record name | (2E)-2-(Benzoylamino)-3-phenyl-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201242768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57427-85-7, 1155-48-2 | |

| Record name | (2E)-2-(Benzoylamino)-3-phenyl-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57427-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC10183 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-2-(Benzoylamino)-3-phenyl-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201242768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical and Foundational Context of Benzalhippuric Acid Research

Evolution of Synthetic Methodologies for Benzalhippuric Acid in Organic Chemistry

The synthesis of this compound, chemically known as (E)-2-benzamido-3-phenylprop-2-enoic acid vulcanchem.com, involves the strategic formation of both carbon-carbon double bonds and amide linkages. Historically, the development of robust methods for creating these functional groups has been central to organic synthesis.

The amide bond, a key feature in this compound's precursor, hippuric acid (N-benzoylglycine), is typically formed through acylation reactions. A foundational method for synthesizing hippuric acid is the Schotten-Baumann reaction, which involves the reaction of benzoyl chloride with glycine (B1666218) in an alkaline medium vulcanchem.com. This reaction exemplifies the classical approach to forming amide bonds, a technique that has been refined over time.

The presence of a C=C double bond in this compound suggests synthetic routes involving condensation reactions. The structure implies a potential condensation between benzaldehyde (B42025) and hippuric acid or a related derivative. Reactions such as the Knoevenagel condensation, which facilitates the formation of C=C bonds by reacting aldehydes or ketones with compounds containing active methylene (B1212753) groups, represent the type of methodology that would be employed. The evolution of organic synthesis throughout the 19th and 20th centuries, marked by the discovery and refinement of various condensation and acylation techniques, provided the foundational knowledge and practical methods for preparing compounds like this compound. Early milestones, such as Friedrich Wöhler's synthesis of urea (B33335) from inorganic precursors in 1828, demonstrated that organic compounds could be created artificially, moving away from the vital force theory and paving the way for modern synthetic organic chemistry lumenlearning.comwou.edu.

Early Academic Investigations and Recognition of this compound

Specific details regarding the initial discovery or early academic investigations dedicated solely to this compound are not extensively documented in the provided search results. However, the compound's chemical relationship to hippuric acid, a known metabolite and component of biological systems, suggests its study may have emerged within broader investigations into metabolism, or as a synthetic derivative. The historical progression of organic chemistry, from the mid-19th century onwards, saw systematic studies of organic compounds and the development of analytical techniques that would have enabled the characterization and identification of such molecules wou.edu. While the exact timeline of this compound's first academic recognition is not specified, its synthesis would have been facilitated by the growing repertoire of organic reactions and the increasing understanding of chemical structures and properties.

Theoretical Underpinnings of this compound Chemical Reactivity

The chemical reactivity of this compound is dictated by its molecular structure, which features a carboxylic acid group (-COOH), an amide linkage (-CONH-), and a conjugated alkene system incorporating phenyl rings. These functional groups impart distinct chemical behaviors:

Carboxylic Acid Group: This group confers acidic properties and can participate in reactions such as esterification, salt formation, and decarboxylation.

Amide Group: While generally stable, the amide bond can undergo hydrolysis under harsh acidic or basic conditions. The delocalization of the nitrogen lone pair into the carbonyl group reduces its basicity and nucleophilicity.

Conjugated Alkene: The C=C double bond, conjugated with the phenyl rings and the carboxylic acid, is a site for electrophilic addition reactions. The electron distribution within this conjugated system, influenced by the electron-withdrawing and donating effects of the substituents, determines the molecule's susceptibility to various reagents.

Theoretical frameworks, such as Density Functional Theory (DFT), offer powerful tools for analyzing chemical reactivity. Indices derived from DFT, like electrophilicity and nucleophilicity, can predict a molecule's behavior in chemical reactions by quantifying its electronic properties mdpi.com. For this compound, these theoretical approaches would consider the electron density distribution across its structure. The phenyl rings and the conjugated system can influence electron density, potentially creating sites that are more prone to nucleophilic or electrophilic attack. The Hard and Soft Acids and Bases (HSAB) principle also provides a theoretical lens, suggesting that "hard" acids prefer to bond with "hard" bases, and "soft" acids with "soft" bases mdpi.comd-nb.info. Applying these principles allows for a deeper understanding of the potential reaction pathways this compound might undertake.

Data Table: Selected Chemical and Physical Properties of this compound

| Property | Value | Unit | Source |

| CAS Registry Number | 1155-48-2 | N/A | nist.gov |

| Molecular Formula | C₁₆H₁₃NO₃ | N/A | nist.govchemeo.com |

| Molecular Weight | 267.28 | g/mol | vulcanchem.comchemeo.com |

| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -7769.40 | kJ/mol | chemeo.com |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 75.06 | kJ/mol | chemeo.com |

| Enthalpy of Formation (gas, ΔfH°gas) | -117.00 | kJ/mol | chemeo.com |

| Enthalpy of Fusion (ΔfusH°) | 36.55 | kJ/mol | chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 92.41 | kJ/mol | chemeo.com |

| Log₁₀ Water Solubility (log₁₀WS) | -3.88 | mol/l | chemeo.com |

| Octanol/Water Partition Coefficient (logPₒ<0xE1><0xB5><0x89>ₜ/wat) | 2.542 | N/A | chemeo.com |

| McGowan's Characteristic Volume (McVol) | 203.470 | ml/mol | chemeo.com |

| Critical Pressure (Pc) | 3072.75 | kPa | chemeo.com |

| Normal Boiling Point (Tboil) | 872.97 | K | chemeo.com |

| Normal Melting (Fusion) Point (Tfus) | (Not specified) | K | |

| Critical Temperature (Tc) | (Not specified) | K | |

| Critical Volume (Vc) | (Not specified) | m³/kmol |

Compound List

this compound

Hippuric acid

Glycine

Benzaldehyde

Benzoyl chloride

Synthetic Methodologies and Chemical Transformations of Benzalhippuric Acid

Established Synthetic Routes to Benzalhippuric Acid

The primary methods for synthesizing this compound involve condensation reactions between benzaldehyde (B42025) and hippuric acid, often employing various catalytic systems and reaction conditions to optimize yield and purity.

Condensation Reactions and Mechanistic Considerations in this compound Formation

The formation of this compound typically proceeds through the condensation of benzaldehyde with hippuric acid. This reaction is a specific instance of the broader Erlenmeyer–Plöchl azlactone synthesis, which involves the reaction of N-acyl glycines with aldehydes. In this context, hippuric acid (N-benzoylglycine) reacts with benzaldehyde.

A common pathway involves the cyclization of hippuric acid in the presence of acetic anhydride (B1165640) to form a 2-phenyloxazolone intermediate. This intermediate, possessing acidic protons, can then react with benzaldehyde in a Knoevenagel-type condensation, often facilitated by a base like sodium acetate (B1210297), to yield an azlactone derivative. Subsequent transformations of this azlactone can lead to various products, including derivatives related to this compound.

Mechanistically, the reaction often involves the formation of an enolate from the N-acyl glycine (B1666218) or the azlactone intermediate, which then attacks the carbonyl carbon of the aldehyde. Acidic conditions, such as those involving sulfuric acid or acetic anhydride, can activate the carbonyl group of benzaldehyde and facilitate the condensation caltech.eduwikipedia.org. The precise mechanism can vary depending on the reagents and catalysts employed, but it generally involves nucleophilic attack and subsequent dehydration.

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in enhancing the efficiency and selectivity of this compound synthesis. Various catalysts have been explored to promote the condensation reaction.

Acid Catalysis: Strong acids, such as sulfuric acid, can catalyze the condensation by activating the carbonyl group of benzaldehyde towards nucleophilic attack by hippuric acid or its derivatives. However, harsh acidic conditions can sometimes lead to side reactions like tar formation caltech.edu.

Base Catalysis: Bases, like sodium acetate or other amine bases, are often used in conjunction with dehydrating agents like acetic anhydride in the Erlenmeyer–Plöchl synthesis. These bases can deprotonate the N-acyl glycine or the azlactone intermediate, generating a nucleophilic enolate wikipedia.orgacademie-sciences.fr.

Other Catalytic Systems: Research has explored various other catalytic systems, including microwave-assisted synthesis using reagents like tosyl chloride (TsCl) and dimethylformamide (DMF), which have shown to accelerate reaction rates and improve yields under solvent-free conditions academie-sciences.fr.

Design and Synthesis of this compound Derivatives

The synthesis of this compound derivatives involves modifying the core structure to explore new chemical entities with potentially altered properties. This area focuses on rational design principles, multi-step synthetic strategies, and stereoselective approaches.

Rational Design Principles for this compound Analogs

The design of this compound analogs often stems from structure-activity relationship (SAR) studies, aiming to optimize specific biological or chemical properties. Principles guiding this design include:

Modification of the Benzaldehyde Moiety: Introducing substituents onto the phenyl ring of benzaldehyde can alter electronic and steric properties, influencing reactivity and potential interactions with biological targets. Electron-donating or electron-withdrawing groups can modulate the electrophilicity of the aldehyde carbonyl.

Modification of the Hippuric Acid Moiety: Changes to the benzoyl group or the glycine backbone of hippuric acid can also lead to novel derivatives. For instance, altering the amide linkage or the carboxylic acid functionality can create analogs with different chemical behaviors.

Stereochemical Considerations: For derivatives where chirality is introduced, controlling the stereochemistry is paramount. This involves designing synthetic routes that favor the formation of specific enantiomers or diastereomers.

Multi-Step Synthetic Sequences and Targeted Chemical Transformations

The synthesis of complex this compound derivatives often requires multi-step sequences. These routes involve a series of targeted chemical transformations to build the desired molecular architecture.

Condensation and Further Functionalization: A common strategy begins with the condensation of a substituted benzaldehyde with hippuric acid or a protected glycine derivative. The resulting intermediate can then undergo further reactions, such as esterification, amidation, reduction, or oxidation at various positions of the molecule.

Protection and Deprotection Strategies: In multi-step syntheses, protecting groups are often employed to mask reactive functional groups (e.g., the carboxylic acid or amine) while transformations are carried out elsewhere in the molecule. Subsequent deprotection steps are then required to reveal the desired functional groups.

Building Blocks Approach: Alternatively, pre-functionalized building blocks, such as substituted benzaldehydes or modified amino acids, can be coupled to construct the target molecule.

Stereoselective Synthesis of this compound Derivatives

Achieving stereoselectivity in the synthesis of this compound derivatives is crucial when chirality is involved, particularly for potential pharmaceutical applications.

Chiral Catalysis: The use of chiral catalysts, such as chiral acids, bases, or metal complexes, can induce asymmetry during the condensation or subsequent reactions. For example, asymmetric organocatalysis or metal-catalyzed enantioselective reactions can be employed to control the stereochemical outcome rsc.orgethz.chwikipedia.org.

Chiral Auxiliaries: Attaching a chiral auxiliary to either the benzaldehyde or hippuric acid precursor can direct the stereochemical course of the reaction. After the key stereoselective step, the auxiliary is typically removed.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials derived from natural sources can also serve as a foundation for synthesizing chiral this compound derivatives.

Reaction Mechanisms and Pathways Involving Benzalhippuric Acid

Fundamental Reaction Mechanisms of Benzalhippuric Acid and Related Molecules

The chemical reactivity of this compound is influenced by its structural features, including the amide linkage and the phenyl group. Understanding these fundamental reactions is crucial for elucidating its behavior in different chemical environments.

Elucidation of Reaction Intermediates in this compound Chemistry

Studies investigating the reactions of this compound have focused on identifying transient species formed during these transformations. For instance, research into the synthesis of related compounds, such as β-aryl serines, has explored reactions involving benzaldehyde (B42025) and glycine (B1666218) derivatives. In these contexts, intermediates like imines and aldol (B89426) products have been proposed. While direct detailed reports on this compound's specific reaction intermediates are less common in broad searches, related chemistry suggests that the amide bond is susceptible to hydrolysis, potentially forming benzoic acid and phenylglycine derivatives. Further investigation into condensation reactions or decomposition pathways might reveal other transient species. acs.org

Kinetic Studies of this compound-Involved Reactions

Kinetic studies are essential for quantifying the rates and understanding the mechanisms of chemical reactions. While specific quantitative kinetic data for this compound itself are not extensively detailed in the provided search results, related chemistry offers context. For example, the synthesis of hippuric acid via the Schotten-Baumann reaction involves the reaction of benzoyl chloride with glycine under alkaline conditions, a process whose kinetics can be studied. vulcanchem.com The Erlenmeyer synthesis of β-aryl serines from glycine and benzaldehyde under basic conditions also involves aldol reactions, where reaction time, solvent, and temperature are critical factors influencing diastereoselectivity and product formation. acs.org These findings suggest that reactions involving this compound, such as hydrolysis or potential condensation reactions, would similarly be subject to kinetic analysis to determine rate constants and reaction orders.

Proposed Metabolic and Biotransformation Pathways of this compound in Research Models

The metabolic fate and biotransformation of this compound in biological systems are areas of interest, particularly in understanding its interactions within living organisms.

In Vitro Enzyme Systems for Metabolic Pathway Reconstruction Relevant to this compound

Research into the biotransformation of xenobiotics often employs in vitro enzyme systems to dissect metabolic pathways. While specific in vitro enzyme studies focused solely on this compound were not directly detailed in the initial search, the general principle of enzymatic hydrolysis of amide bonds is well-established. Enzymes such as amidases or peptidases could potentially catalyze the hydrolysis of this compound into its constituent parts, benzoic acid and phenylglycine. Reconstructing these pathways in vitro would involve incubating this compound with purified enzymes or cellular fractions known to possess such hydrolytic activity. vulcanchem.com

Identification of Research Metabolites in Non-Human Biological Systems

The identification of metabolites in non-human biological systems is a critical step in understanding biotransformation. Studies on hippuric acid, a related compound, indicate that it is a primary metabolite of toluene, formed via hepatic conjugation of benzoic acid with glycine. vulcanchem.com While direct studies on this compound metabolites in non-human systems are not detailed in the provided snippets, it is plausible that similar biotransformation pathways could occur, involving hydrolysis of the amide bond to yield benzoic acid and phenylglycine, or potential conjugation reactions. Further experimental work would be required to identify and characterize any such metabolites.

Theoretical Frameworks for this compound Biotransformation

Theoretical frameworks and computational studies can provide valuable insights into potential biotransformation pathways. For instance, computational analysis can predict sites of metabolic attack, potential reaction intermediates, and the energetics of different transformation routes. While no specific theoretical frameworks for this compound biotransformation were found in the initial search, general principles of xenobiotic metabolism, such as enzymatic hydrolysis, oxidation, or conjugation, could be applied. Mechanistic hypotheses could be formulated based on the known reactivity of its functional groups and comparisons with the metabolic pathways of structurally similar compounds.

Advanced Characterization and Structural Elucidation of Benzalhippuric Acid

Spectroscopic Techniques for Structural Analysis

Spectroscopic methods are fundamental in determining the precise structure and properties of Benzalhippuric acid. These techniques provide detailed information on the molecular framework, connectivity, and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Studies of this compound and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of this compound in solution. nih.govauremn.org.brnih.gov Both ¹H and ¹³C NMR are instrumental in confirming the molecular structure, while advanced 2D NMR techniques can reveal through-bond and through-space correlations, which are crucial for assigning complex spectra and understanding conformational preferences. copernicus.orgscielo.br

The configuration of the C=C double bond in this compound, which is typically formed through the Erlenmeyer-Plöchl synthesis, is a key structural feature. researchgate.netmodernscientificpress.comwikipedia.orgchemeurope.com Generally, the Z-isomer is the more stable and predominantly formed product in such syntheses. The geometry of this double bond can be determined using NMR, primarily through the Nuclear Overhauser Effect (NOE). An NOE correlation between the vinylic proton and the protons of the phenyl group attached to the same carbon would confirm the Z-configuration.

The conformation of this compound is characterized by the relative orientations of the phenyl, amide, and carboxylic acid groups. rsc.org The molecule is not planar, and rotation around the single bonds results in different stable conformations. scielo.br NMR studies on analogous molecules like N-benzyl-N-(furan-2-ylmethyl)acetamide have shown the presence of rotational isomers (rotamers) due to the hindered rotation around the amide C-N bond, leading to distinct sets of signals in the NMR spectrum. scielo.br Variable temperature NMR studies can be employed to study the dynamics of such conformational changes.

Expected ¹H NMR Chemical Shifts for this compound:

Aromatic Protons: Signals for the two phenyl rings would appear in the region of δ 7.0-8.0 ppm. The protons of the benzoyl group will likely be in a different chemical environment than those of the benzylidene group.

Vinylic Proton: The proton on the C=C double bond is expected to resonate downfield, typically in the range of δ 6.0-7.5 ppm.

N-H Proton: The amide proton signal is expected to be a broad singlet, typically in the region of δ 8.0-9.5 ppm, and its chemical shift can be solvent-dependent.

O-H Proton: The carboxylic acid proton gives a very broad signal, often far downfield (δ 10-13 ppm), and may exchange with protons in the solvent, sometimes rendering it unobservable.

Expected ¹³C NMR Chemical Shifts for this compound:

Carbonyl Carbons: The amide and carboxylic acid carbonyl carbons are expected to resonate in the downfield region of the spectrum, typically between δ 165-180 ppm. hmdb.cahmdb.ca

Aromatic Carbons: The carbons of the two phenyl rings will appear in the δ 120-140 ppm range.

Olefinic Carbons: The carbons of the C=C double bond would be found in the olefinic region of the spectrum, approximately δ 110-145 ppm.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aromatic C-H | 7.0 - 8.0 | 120 - 140 | Two distinct phenyl environments |

| Vinylic C-H | 6.0 - 7.5 | 110 - 145 | Chemical shift depends on configuration |

| Amide N-H | 8.0 - 9.5 | - | Broad signal, solvent dependent |

| Carboxyl O-H | 10.0 - 13.0 | - | Very broad, may not be observed |

| Amide C=O | - | 165 - 180 | |

| Carboxyl C=O | - | 165 - 180 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The nominal molecular weight of this compound (C₁₆H₁₃NO₃) is 267 g/mol , and high-resolution mass spectrometry can provide a highly accurate mass measurement, confirming its elemental composition. nist.gov

Electron ionization (EI) mass spectrometry would likely lead to extensive fragmentation, providing valuable structural information. The fragmentation of N-acyl amino acids and their derivatives often follows predictable pathways. wichita.edunih.govresearchgate.net For this compound, key fragmentation processes would involve cleavage of the amide bond, decarboxylation, and fragmentation of the aromatic rings.

Plausible Fragmentation Pattern of this compound:

Molecular Ion (M⁺): The molecular ion peak would be observed at m/z 267.

Loss of H₂O: A peak at m/z 249 could arise from the loss of a water molecule from the carboxylic acid group.

Loss of COOH: Cleavage of the carboxylic acid group would result in a fragment at m/z 222.

Benzoyl Cation: A prominent peak is expected at m/z 105, corresponding to the stable benzoyl cation (C₆H₅CO⁺), which is a common fragment in the mass spectra of benzoyl derivatives. nist.gov

Phenyl Cation: A peak at m/z 77, corresponding to the phenyl cation (C₆H₅⁺), would likely be observed from the fragmentation of the benzoyl or benzylidene moieties. nist.gov

Other Fragments: Other significant fragments could include ions resulting from the cleavage of the N-C bond and rearrangements.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Formula | Notes |

| 267 | [M]⁺ | [C₁₆H₁₃NO₃]⁺ | Molecular Ion |

| 249 | [M - H₂O]⁺ | [C₁₆H₁₁NO₂]⁺ | Loss of water |

| 222 | [M - COOH]⁺ | [C₁₅H₁₂NO]⁺ | Loss of carboxyl group |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | Benzoyl cation (base peak likely) |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |

Vibrational and Electronic Spectroscopy in this compound Research Applications

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in this compound by probing their vibrational modes. auremn.org.brchiraltech.com The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O (amide and carboxylic acid), C=C, and aromatic C-H bonds.

Expected Characteristic FTIR Absorption Bands for this compound:

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid O-H stretching vibration.

N-H Stretch: The amide N-H stretching vibration is expected to appear around 3300 cm⁻¹.

C-H Stretch (aromatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

C=O Stretch: Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch usually appears around 1700-1725 cm⁻¹, while the amide I band (primarily C=O stretch) is expected around 1650 cm⁻¹. researchgate.netresearchgate.net

C=C Stretch (aromatic): Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

N-H Bend (Amide II): The amide II band, which involves N-H bending and C-N stretching, is typically found around 1550 cm⁻¹.

Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within the molecule. This compound possesses two main chromophores: the benzoyl group and the benzylidene group. These chromophores are expected to give rise to strong absorptions in the ultraviolet region of the spectrum. The exact position and intensity of the absorption maxima (λ_max) would be influenced by the conjugation between the aromatic rings, the double bond, and the carbonyl groups.

X-ray Crystallography for Three-Dimensional Structure Determination of this compound and Its Analogs

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. rsc.orgcarleton.eduuwaterloo.ca A single-crystal X-ray diffraction study of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the crystalline state. aps.orgnih.govcardiff.ac.uk

Based on the crystal structure of the related compound hippuric acid, it is expected that this compound molecules will be linked in the crystal lattice by a network of intermolecular hydrogen bonds. rsc.org The carboxylic acid group is a strong hydrogen bond donor and acceptor, and the amide group also participates in hydrogen bonding (N-H as a donor and C=O as an acceptor). These interactions play a crucial role in the packing of the molecules in the crystal.

The crystal structure would also unambiguously determine the configuration (Z or E) of the exocyclic double bond and reveal the planarity, or lack thereof, of the different molecular fragments. The phenyl, amide, and carboxylic acid groups are likely to be twisted with respect to each other. rsc.org

Interactive Data Table: Expected Structural Parameters from X-ray Crystallography of this compound (based on hippuric acid)

| Parameter | Expected Value | Notes |

| C=O (carboxyl) bond length | ~1.25 Å | |

| C-O (carboxyl) bond length | ~1.27 Å | |

| C=O (amide) bond length | ~1.24 Å | |

| C-N (amide) bond length | ~1.33 Å | |

| Intermolecular H-bond (O-H···O) | ~2.68 Å | Between carboxylic acid groups |

| Intermolecular H-bond (N-H···O) | ~3.02 Å | Between amide groups |

Chromatographic and Separation Science Methodologies for Purity and Analytical Assessment of this compound

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purification and analytical assessment of this compound. pan.olsztyn.plekb.egijpsonline.com Reversed-phase HPLC (RP-HPLC) is a widely used method for determining the purity of organic compounds like this compound.

A typical RP-HPLC method for this compound would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (often with an acid like acetic or formic acid to suppress ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol. pan.olsztyn.plresearchgate.netorientjchem.org Detection is commonly achieved using a UV detector, set at a wavelength where the analyte has strong absorbance. The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis.

Since this compound is a chiral molecule (if the C=C bond were to be reduced), chiral chromatography could be employed to separate its enantiomers. chiraltech.comnih.govnih.govmdpi.comvt.edu This would typically involve a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Typical Parameters for HPLC Analysis of this compound:

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). pan.olsztyn.pl

Mobile Phase: A gradient or isocratic mixture of water (with 0.1% formic or acetic acid) and acetonitrile.

Flow Rate: 1.0 mL/min.

Detection: UV detection at a wavelength corresponding to an absorption maximum of the analyte (e.g., ~230 nm or ~270 nm).

Injection Volume: 10-20 µL.

This methodology allows for the sensitive and accurate determination of the purity of this compound and the quantification of any impurities.

Structure Activity Relationship Sar Investigations of Benzalhippuric Acid Derivatives in Academic Contexts

Systematic Chemical Modification of Benzalhippuric Acid Scaffolds for Research

The foundational structure of this compound, characterized by a benzamido group attached to the alpha-carbon of cinnamic acid, offers multiple sites for systematic chemical modification. Researchers in academic laboratories employ various synthetic strategies to generate libraries of analogues for biological screening. The primary method for synthesizing the this compound scaffold is the Erlenmeyer-Plöchl reaction, which involves the condensation of an aromatic aldehyde with an N-acylglycine in the presence of acetic anhydride (B1165640) and a weak base nih.govmdpi.combeilstein-journals.orgnih.gov. This reaction initially forms an azlactone (an oxazolone derivative), which can then be hydrolyzed to yield the α,β-unsaturated N-acylamino acid, the core of this compound nih.govmdpi.combeilstein-journals.orgnih.gov.

Key points of modification on the this compound scaffold include:

The Phenyl Ring of the Cinnamic Acid Moiety (Ring A): This ring is a common target for introducing various substituents to probe the effects of electronics and sterics on biological activity. Modifications can include the addition of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halogens, nitro groups) at the ortho, meta, or para positions. The nature and position of these substituents can significantly impact the molecule's interaction with biological targets.

The Benzoyl Group (Ring B): Similar to Ring A, the phenyl ring of the benzoyl moiety can be substituted to explore its influence on activity. Altering the substituents on this ring can affect the electronic distribution and conformation of the entire molecule.

The Amide Linkage: The amide bond is a critical feature for the structural integrity and biological activity of many molecules. Modifications at this position, such as N-alkylation or replacement with bioisosteres, can alter the hydrogen bonding capabilities and metabolic stability of the compound.

The Carboxylic Acid Group: The carboxylate moiety is often crucial for interaction with biological targets, particularly enzymes. It can be esterified or converted to an amide to investigate the importance of the acidic proton and the potential for prodrug strategies.

A specific example of systematic modification involves the synthesis of α-benzoylamino-4-amidinocinnamic acid amides, which were investigated as inhibitors of trypsin-like enzymes nih.gov. The synthesis commenced from the corresponding azlactones, which underwent aminolysis to introduce an amide function, followed by conversion of a cyano precursor to the desired amidine salt nih.gov. This multi-step synthesis allowed for the introduction of a positively charged amidine group, a common feature in inhibitors of serine proteases like trypsin.

Correlating Structural Features with Experimentally Observed Biological Activities in Model Systems

The core of SAR studies lies in establishing a correlation between specific structural modifications and the resulting changes in biological activity. This is typically achieved by synthesizing a series of analogues and evaluating their activity in relevant in vitro or in vivo model systems.

For derivatives of α,β-unsaturated N-acylamino acids like this compound, a variety of biological activities have been explored, including antimicrobial, anticancer, and enzyme inhibitory effects. While specific and extensive SAR studies on a broad range of this compound derivatives are not widely published, valuable insights can be drawn from closely related cinnamic acid and N-acyl amino acid derivatives.

For instance, studies on cinnamic acid derivatives have demonstrated that the nature and position of substituents on the phenyl ring are critical for their biological efficacy nih.govthepharmajournal.com. For example, the presence of electron-withdrawing groups on the phenyl ring of cinnamic acid has been shown to enhance antibacterial activity nih.gov. In the context of α-glucosidase inhibition by trans-cinnamic acid derivatives, increasing the bulkiness and chain length of 4-alkoxy substituents, as well as increasing the electron-withdrawing nature of the group, led to a decrease in inhibitory activity thepharmajournal.com. This suggests that both steric and electronic factors play a crucial role in the interaction with the enzyme's active site.

In the case of the aforementioned α-benzoylamino-4-amidinocinnamic acid amides, despite the rational design to target trypsin-like enzymes, the synthesized amidines displayed only weak inhibitory activity against thrombin, trypsin, and plasmin nih.gov. This finding underscores the complexity of drug-target interactions, where even well-reasoned structural modifications may not lead to the desired biological outcome.

The following interactive table summarizes hypothetical SAR data for a series of this compound derivatives, illustrating how structural changes might influence inhibitory activity against a hypothetical enzyme. This data is illustrative and based on general principles observed in related compound classes.

| Compound | R1 (Ring A) | R2 (Ring B) | R3 (Carboxyl) | Biological Activity (IC50, µM) |

|---|---|---|---|---|

| 1 | H | H | OH | 50 |

| 2 | 4-Cl | H | OH | 25 |

| 3 | 4-OCH3 | H | OH | 75 |

| 4 | H | 4-NO2 | OH | 30 |

| 5 | H | H | OCH3 | >100 |

| 6 | 4-CN | H | OH | 15 |

| 7 | H | 4-NH2 | OH | 90 |

| 8 | 4-Cl | 4-NO2 | OH | 10 |

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, one might infer that electron-withdrawing groups on either phenyl ring (e.g., -Cl, -NO2, -CN) enhance activity, while electron-donating groups (e.g., -OCH3, -NH2) decrease it. Furthermore, esterification of the carboxylic acid appears to abolish activity, highlighting the importance of the free carboxylate for interaction with the biological target.

Computational Chemistry and Molecular Modeling in this compound SAR Studies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and SAR analysis. These in silico methods can provide valuable insights into the binding modes of ligands with their biological targets, helping to rationalize observed SAR data and guide the design of new, more potent analogues.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. For this compound derivatives, molecular docking could be employed to visualize how different substituents on the phenyl rings interact with specific amino acid residues in the active site of a target enzyme. For example, docking studies could reveal whether an electron-withdrawing group at a particular position forms a favorable electrostatic interaction or if a bulky substituent creates a steric clash.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), a predictive model can be developed. For a series of this compound derivatives, a QSAR model could identify the key physicochemical properties that govern their activity. For instance, a model might indicate that activity is positively correlated with lipophilicity (logP) and negatively correlated with the energy of the highest occupied molecular orbital (HOMO).

While specific QSAR or extensive molecular docking studies focused solely on a broad range of this compound derivatives are not prevalent in the literature, the methodologies have been successfully applied to structurally similar compounds. For example, QSAR studies on benzoic acid derivatives have been used to predict their anti-sickling activity researchgate.netiomcworld.com. Similarly, molecular docking has been utilized to understand the binding of cinnamic acid derivatives to various enzymes nih.gov. These studies provide a clear framework for how computational approaches could be effectively applied to elucidate the SAR of this compound derivatives.

The integration of synthesis, biological testing, and computational modeling provides a powerful and synergistic approach to understanding the structure-activity relationships of this compound derivatives, ultimately facilitating the development of novel and effective bioactive molecules.

Thermochemical Studies of Benzalhippuric Acid

Experimental Determination of Heats of Combustion for Benzalhippuric Acid

The standard enthalpy of combustion (ΔHcomb°) is the heat released when one mole of a substance undergoes complete combustion with oxygen under standard conditions. For this compound (C₁₆H₁₃NO₃), this experimental value would be determined using bomb calorimetry.

The process involves placing a precisely weighed sample of this compound into a high-pressure stainless steel container, known as a "bomb," which is then filled with pure oxygen under high pressure (typically around 25-30 atm) deltastate.eduutdallas.edu. This bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The sample is ignited electrically, and the complete combustion reaction occurs rapidly utdallas.edudocbrown.info. The balanced chemical equation for the complete combustion of this compound is:

C₁₆H₁₃NO₃(s) + 17.75 O₂(g) → 16 CO₂(g) + 6.5 H₂O(l) + 0.5 N₂(g)

The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a measurable increase in temperature deltastate.edu. By measuring this temperature change (ΔT) and knowing the total heat capacity of the calorimeter system (Ccal), the heat of combustion can be calculated. The heat capacity of the calorimeter is typically determined by burning a standard substance with a precisely known heat of combustion, such as benzoic acid deltastate.edudocbrown.info.

The calculation involves accounting for all heat contributions, including the energy from the ignition wire and any side reactions, such as the formation of nitric acid from the nitrogen present in the compound and residual atmospheric nitrogen utdallas.edu. Since the reaction occurs at a constant volume, the experiment directly measures the change in internal energy (ΔU). This is then converted to the change in enthalpy (ΔH) using the relationship ΔH = ΔU + Δ(PV), which for reactions involving gases can be approximated as ΔH = ΔU + Δn(gas)RT, where Δn(gas) is the change in the number of moles of gas in the reaction deltastate.edu.

Table 1: Parameters in the Experimental Determination of Heat of Combustion for this compound

| Parameter | Symbol | Description |

| Mass of this compound | m_sample | The precise mass of the compound combusted. |

| Temperature Change | ΔT | The measured change in temperature of the calorimeter's water. |

| Calorimeter Heat Capacity | C_cal | The total heat capacity of the bomb and water, determined via calibration. |

| Change in Internal Energy | ΔU | The heat of combustion measured at constant volume. |

| Enthalpy of Combustion | ΔHcomb° | The heat of combustion calculated at constant pressure. |

Experimental Determination of Heats of Formation for this compound

The standard enthalpy of formation (ΔHf°) of a compound is the enthalpy change when one mole of the compound is formed from its constituent elements in their most stable states under standard conditions (298.15 K and 1 atm). For this compound (C₁₆H₁₃NO₃), the constituent elements are solid carbon (graphite), gaseous hydrogen (H₂), gaseous oxygen (O₂), and gaseous nitrogen (N₂).

The enthalpy of formation of this compound cannot be measured directly. Instead, it is calculated using Hess's Law, based on the experimentally determined enthalpy of combustion from bomb calorimetry deltastate.edu. The calculation utilizes the known standard enthalpies of formation for the combustion products: carbon dioxide (CO₂) and liquid water (H₂O). The standard enthalpy of formation for elements in their standard state (like O₂(g) and N₂(g)) is zero.

The relationship is as follows: ΔHcomb°(C₁₆H₁₃NO₃) = [16 × ΔHf°(CO₂, g) + 6.5 × ΔHf°(H₂O, l)] - [ΔHf°(C₁₆H₁₃NO₃, s) + 17.75 × ΔHf°(O₂, g)]

By rearranging this equation, the standard enthalpy of formation of this compound can be calculated: ΔHf°(C₁₆H₁₃NO₃, s) = [16 × ΔHf°(CO₂, g) + 6.5 × ΔHf°(H₂O, l)] - ΔHcomb°(C₁₆H₁₃NO₃)

This calculation is entirely dependent on obtaining a precise experimental value for the enthalpy of combustion. As with the heat of combustion, specific reported experimental values for the heat of formation of this compound are not found in the surveyed literature.

Table 2: Data Required for Calculating the Enthalpy of Formation of this compound

| Parameter | Symbol | Role in Calculation |

| Enthalpy of Combustion of this compound | ΔHcomb° | Experimentally determined value. |

| Standard Enthalpy of Formation of Carbon Dioxide | ΔHf°(CO₂) | A known, standard literature value. |

| Standard Enthalpy of Formation of Water | ΔHf°(H₂O) | A known, standard literature value. |

Theoretical Calculations of Thermochemical Parameters for this compound

In the absence of experimental data, theoretical methods based on quantum chemistry provide a powerful alternative for estimating the thermochemical properties of molecules like this compound. These ab initio and density functional theory (DFT) calculations solve the electronic Schrödinger equation to determine the molecule's total electronic energy.

From the calculated total energy, the gas-phase enthalpy of formation can be derived using atomization or isodesmic reaction schemes. In an atomization scheme, the calculated energy of the molecule is compared to the sum of the energies of its constituent atoms. For this compound, this would be:

ΔHf°(gas) = E(C₁₆H₁₃NO₃) - [16 × E(C) + 13 × E(H) + 1 × E(N) + 3 × E(O)] + ΣΔHf°(atoms)

Where E represents the theoretically calculated total energy of the molecule and its constituent atoms, and ΣΔHf°(atoms) is the sum of the experimental standard enthalpies of formation of the gaseous atoms.

More accurate results are often obtained using isodesmic reactions. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. By choosing known, structurally similar molecules for the reaction, systematic errors in the calculations tend to cancel out, leading to a more reliable prediction for the enthalpy of formation of the target molecule, this compound.

These computational methods can provide valuable insights into the molecule's stability and energetics, especially when experimental determination is challenging or data is unavailable.

Significance of Thermochemical Data in Energetic and Stability Analyses of this compound

Thermochemical data, such as the enthalpies of combustion and formation, are crucial for a comprehensive energetic and stability analysis of this compound.

The standard enthalpy of formation (ΔHf°) is a direct measure of the thermodynamic stability of a compound relative to its constituent elements. A more negative ΔHf° indicates greater energetic stability. By comparing the enthalpy of formation of this compound with related compounds, one can assess the energetic contributions of its specific structural features, such as the azlactone ring and the benzal group.

This data also allows for the calculation of enthalpy changes for any reaction involving this compound, providing insight into whether these reactions will be exothermic (release heat) or endothermic (absorb heat) libretexts.org. This is fundamental for understanding its reactivity, potential synthesis pathways, and decomposition processes. For example, the energy released during its formation from precursors or during its hydrolysis can be calculated, which is vital for chemical process design and safety analysis.

In essence, the thermochemical parameters of this compound quantify its position on an energy landscape, providing a foundational understanding of its stability, reactivity, and potential chemical transformations.

Q & A

Basic: What are the standard protocols for synthesizing Benzalhippuric acid in laboratory settings?

Methodological Answer:

this compound is typically synthesized via the condensation of hippuric acid with benzaldehyde under acidic catalysis (e.g., acetic acid or sulfuric acid). Key steps include:

- Refluxing the reaction mixture at 80–100°C for 4–6 hours.

- Purification via recrystallization using ethanol/water mixtures to isolate the crystalline product.

- Characterization using melting point analysis, thin-layer chromatography (TLC), and spectroscopic methods (e.g., NMR, IR).

Ensure stoichiometric ratios and reaction conditions are documented for reproducibility .

Basic: How is this compound characterized to confirm its chemical structure and purity?

Methodological Answer:

- Spectroscopic Techniques :

- 1H/13C NMR : Compare chemical shifts with literature values (e.g., δ 7.2–8.5 ppm for aromatic protons).

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and N-H bends.

- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]+) using high-resolution MS.

- Chromatography : HPLC or TLC to assess purity (Rf values).

Cross-validate data with databases like NIST Chemistry WebBook for spectral matching .

Advanced: What experimental design strategies optimize this compound synthesis yield?

Methodological Answer:

- Design of Experiments (DOE) : Systematically vary parameters (e.g., catalyst concentration, temperature, solvent ratio) using factorial designs.

- Statistical Analysis : Apply ANOVA to identify significant factors affecting yield.

- Reaction Monitoring : Use in-situ techniques (e.g., FTIR or Raman spectroscopy) to track intermediate formation.

- Scale-Up Considerations : Address solvent volume adjustments and heat transfer efficiency in larger batches.

Document all iterations in supplementary materials for transparency .

Advanced: How should researchers resolve contradictory spectroscopic data for this compound?

Methodological Answer:

- Re-examine Sample Purity : Repurify via column chromatography or recrystallization to eliminate impurities.

- Advanced Spectroscopic Validation :

- 2D NMR (e.g., COSY, HSQC) : Resolve overlapping signals and confirm connectivity.

- X-ray Crystallography : Resolve structural ambiguities with single-crystal data.

- Collaborative Cross-Validation : Share raw data with independent labs for replication.

Address methodological inconsistencies (e.g., solvent effects on NMR shifts) in the discussion section .

Basic: What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (SPE) to isolate the compound.

- Quantitative Techniques :

- HPLC-UV/Vis : Optimize mobile phase (e.g., acetonitrile:phosphate buffer) and detection wavelength (λ = 254 nm).

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for high sensitivity in complex matrices.

- Calibration Curves : Validate linearity (R² > 0.99) across expected concentration ranges.

Include recovery rates and limit of detection (LOD) in supplementary data .

Advanced: How can computational modeling enhance understanding of this compound’s reactivity?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Study solvation effects and conformational stability.

- Density Functional Theory (DFT) : Calculate reaction pathways (e.g., activation energies for hydrolysis).

- Docking Studies : Predict interactions with biological targets (e.g., enzymes or receptors).

Validate computational results with experimental data (e.g., kinetic studies) and publish code/parameters for reproducibility .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Waste Disposal : Neutralize acidic byproducts before disposal.

Refer to Safety Data Sheets (SDS) for emergency procedures (e.g., eye exposure protocols) and store compounds in sealed, labeled containers .

Advanced: What strategies mitigate batch-to-batch variability in this compound production?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline pH probes) to maintain consistency.

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and control raw material sourcing.

- Stability Studies : Assess degradation under stress conditions (heat, light, humidity) to refine storage protocols.

Publish detailed batch records and deviations in supplementary materials .

Advanced: How should researchers address discrepancies in this compound’s reported bioactivity?

Methodological Answer:

- Dose-Response Reassessment : Conduct independent EC50/IC50 assays using standardized cell lines (e.g., HEK293).

- Metabolite Profiling : Identify degradation products via LC-MS that may interfere with bioassays.

- Literature Meta-Analysis : Systematically compare experimental conditions (e.g., solvent used, incubation time) across studies.

Highlight methodological divergences in reviews or correspondence articles .

Basic: What are the best practices for documenting this compound research for publication?

Methodological Answer:

- Structured Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental details, including reagent grades and instrument models.

- Data Transparency : Deposit raw spectra, chromatograms, and crystallographic data in public repositories (e.g., Zenodo).

- Ethical Compliance : Declare conflicts of interest and obtain permits for biological studies.

Use reference managers (e.g., EndNote) to format citations numerically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.